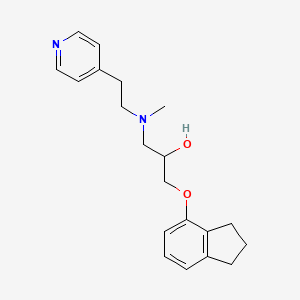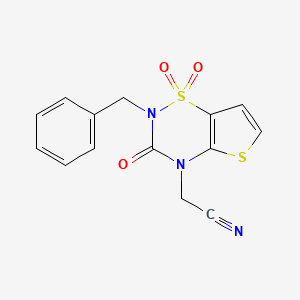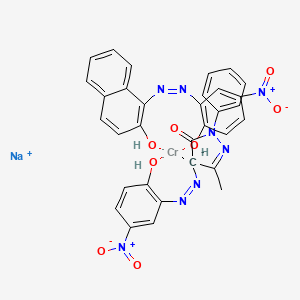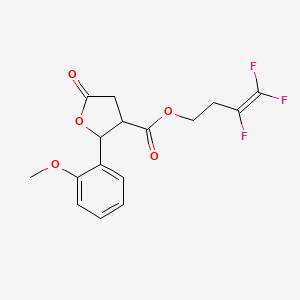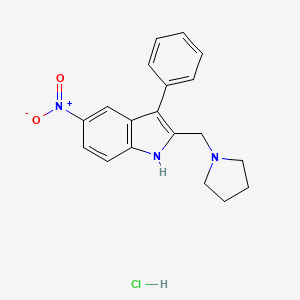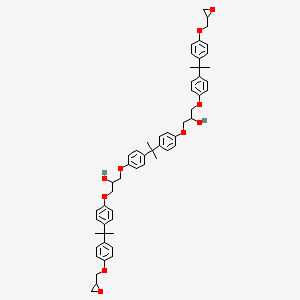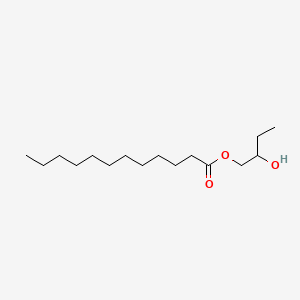
4-(3-(Diethylamino)-2-hydroxypropyl)-2-methyl-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-(Diethylamino)-2-hydroxypropyl)-2-methyl-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one is a complex organic compound with a unique structure that combines a pyrido-oxazinone core with a diethylamino-hydroxypropyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Diethylamino)-2-hydroxypropyl)-2-methyl-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrido-Oxazinone Core: This step involves the cyclization of a suitable precursor to form the pyrido-oxazinone ring system. This can be achieved through a condensation reaction under acidic or basic conditions.
Introduction of the Diethylamino-Hydroxypropyl Side Chain: This step involves the alkylation of the pyrido-oxazinone core with a diethylamino-hydroxypropyl halide. The reaction is typically carried out in the presence of a base such as potassium carbonate to neutralize the generated acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
4-(3-(Diethylamino)-2-hydroxypropyl)-2-methyl-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. This can be useful for introducing new functionalities or for modifying the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include halides and nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
4-(3-(Diethylamino)-2-hydroxypropyl)-2-methyl-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Research: The compound can be used as a probe to study biological processes, such as enzyme activity and protein interactions.
Industrial Applications: The compound can be used in the development of new industrial processes and products, such as catalysts and coatings.
Mechanism of Action
The mechanism of action of 4-(3-(Diethylamino)-2-hydroxypropyl)-2-methyl-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. This can involve interactions with specific amino acid residues or other functional groups within the target molecule.
Comparison with Similar Compounds
Similar Compounds
4-(4-((2-Ethylhexyl)oxy)phenyl)-4H-dithieno[3,2-b2′,3′-d]pyrrole: This compound has a similar pyrrole-based structure and is used in organic electronics.
1H-Pyrrolo[2,3-b]pyridine Derivatives: These compounds have potent activities against fibroblast growth factor receptors and are used in cancer therapy.
Uniqueness
4-(3-(Diethylamino)-2-hydroxypropyl)-2-methyl-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one is unique due to its combination of a pyrido-oxazinone core with a diethylamino-hydroxypropyl side chain. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
CAS No. |
86267-13-2 |
|---|---|
Molecular Formula |
C15H23N3O3 |
Molecular Weight |
293.36 g/mol |
IUPAC Name |
4-[3-(diethylamino)-2-hydroxypropyl]-2-methylpyrido[3,2-b][1,4]oxazin-3-one |
InChI |
InChI=1S/C15H23N3O3/c1-4-17(5-2)9-12(19)10-18-14-13(7-6-8-16-14)21-11(3)15(18)20/h6-8,11-12,19H,4-5,9-10H2,1-3H3 |
InChI Key |
MUKRCQKHMLTQRV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(CN1C(=O)C(OC2=C1N=CC=C2)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


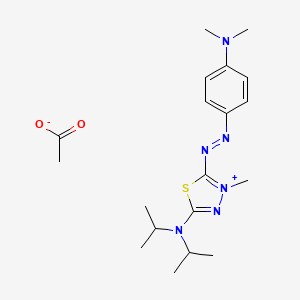
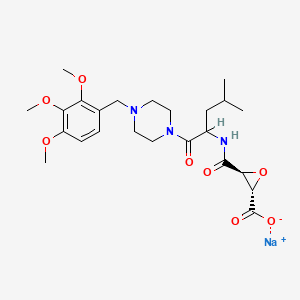
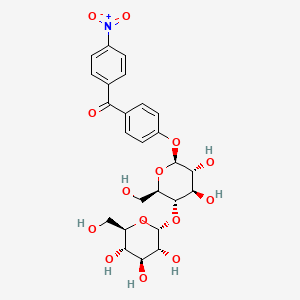
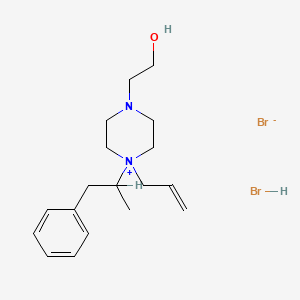
![2-[bis(2-hydroxyethyl)amino]ethanol;[(E)-hexadec-1-enyl] hydrogen sulfate](/img/structure/B12750926.png)
![thiazol-5-ylmethyl N-[(1S,3S,4S)-1-benzyl-4-[[(2S)-2-[[2-(dimethylamino)thiazol-4-yl]methoxycarbonylamino]-3-methyl-butanoyl]amino]-3-hydroxy-5-phenyl-pentyl]carbamate](/img/structure/B12750934.png)
